molecular formula C29H38N6O11S3 B12390419 (RS)-S-Adenosyl-L-methionine-d3 (S-methyl-d3) Tetra(p-toluenesulfonate) Salt

(RS)-S-Adenosyl-L-methionine-d3 (S-methyl-d3) Tetra(p-toluenesulfonate) Salt

Cat. No.: B12390419
M. Wt: 745.9 g/mol
InChI Key: WKVUPXDTGYGZPJ-KLUXQFABSA-N
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Description

(RS)-S-Adenosyl-L-methionine-d3 (S-methyl-d3) Tetra(p-toluenesulfonate) Salt is a deuterated form of S-Adenosyl-L-methionine, a naturally occurring compound that plays a crucial role in various biochemical processes. This compound is often used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and enzyme kinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (RS)-S-Adenosyl-L-methionine-d3 (S-methyl-d3) Tetra(p-toluenesulfonate) Salt involves the incorporation of deuterium atoms into the S-methyl group of S-Adenosyl-L-methionine. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The final product is then converted into its tetra(p-toluenesulfonate) salt form to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the isotopic enrichment and chemical purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(RS)-S-Adenosyl-L-methionine-d3 (S-methyl-d3) Tetra(p-toluenesulfonate) Salt undergoes various chemical reactions, including:

    Methylation: It acts as a methyl donor in methylation reactions.

    Transmethylation: It participates in the transfer of methyl groups to other molecules.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include methyltransferases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include methylated compounds, demethylated derivatives, and various oxidized or reduced forms of the original compound.

Scientific Research Applications

(RS)-S-Adenosyl-L-methionine-d3 (S-methyl-d3) Tetra(p-toluenesulfonate) Salt is widely used in scientific research due to its unique properties. Some of its applications include:

    Biochemistry: Studying enzyme kinetics and metabolic pathways.

    Molecular Biology: Investigating gene expression and epigenetic modifications.

    Medicine: Researching potential therapeutic applications in treating diseases related to methylation defects.

    Industry: Used in the production of isotopically labeled compounds for various applications.

Mechanism of Action

The compound exerts its effects by acting as a methyl donor in biochemical reactions. It interacts with various enzymes, such as methyltransferases, to transfer methyl groups to target molecules. This process is crucial for regulating gene expression, protein function, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    S-Adenosyl-L-methionine: The non-deuterated form of the compound.

    S-Adenosyl-L-homocysteine: A related compound involved in methylation reactions.

    Methylcobalamin: Another methyl donor used in biochemical processes.

Uniqueness

(RS)-S-Adenosyl-L-methionine-d3 (S-methyl-d3) Tetra(p-toluenesulfonate) Salt is unique due to its isotopic labeling, which allows for more precise studies of biochemical processes. The deuterium atoms provide a distinct advantage in tracing metabolic pathways and understanding enzyme mechanisms.

Properties

Molecular Formula

C29H38N6O11S3

Molecular Weight

745.9 g/mol

IUPAC Name

(2R)-2-amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-(trideuteriomethyl)sulfonio]butanoate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C15H22N6O5S.2C7H8O3S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;2*1-6-2-4-7(5-3-6)11(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2*2-5H,1H3,(H,8,9,10)/t7-,8?,10?,11?,14?,27?;;/m1../s1/i1D3;;

InChI Key

WKVUPXDTGYGZPJ-KLUXQFABSA-N

Isomeric SMILES

[2H]C([2H])([2H])[S+](CC[C@H](C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

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